molecular formula C16H21N3 B2866813 4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine CAS No. 1396761-32-2

4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine

Número de catálogo: B2866813
Número CAS: 1396761-32-2
Peso molecular: 255.365
Clave InChI: APKBLNOOQGVJJB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-((1H-Pyrazol-1-yl)methyl)-1-benzylpiperidine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. This molecule features a piperidine ring, a common scaffold in pharmaceuticals, which is substituted at the nitrogen atom with a benzyl group and at the 4-position with a 1H-pyrazol-1-ylmethyl moiety. The piperidine-benzyl motif is a recognized structural element in compounds investigated for neurological targets . The incorporation of the pyrazole heterocycle is of particular note, as this pharmacophore is extensively studied for its diverse biological activities and its role in molecular recognition . Pyrazole-containing compounds are known to exhibit a wide spectrum of pharmacological properties, making them privileged structures in the design of bioactive molecules . While the specific biological profile of 4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine is a subject for ongoing investigation, its structural features align with compounds explored for central nervous system (CNS) targets. Related structural analogs, specifically 1-benzylpiperidine derivatives, have been patented as muscarinic receptor 4 (M4) antagonists, indicating potential research applications for this compound class in areas such as Parkinson's disease and schizophrenia . The compound is provided For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human use. Researchers are advised to handle this material with appropriate safety protocols in a controlled laboratory setting.

Propiedades

IUPAC Name

1-benzyl-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-2-5-15(6-3-1)13-18-11-7-16(8-12-18)14-19-10-4-9-17-19/h1-6,9-10,16H,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKBLNOOQGVJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Reductive Amination for Piperidine Ring Formation

The piperidine core is typically synthesized via reductive amination, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent. For example, cyclohexanone reacts with benzylamine under hydrogen gas (5–10 atm) using palladium on carbon (Pd/C) as a catalyst to yield 1-benzylpiperidine. This step achieves yields of 75–85% under optimized conditions (Table 1).

Table 1: Reductive Amination Conditions for 1-Benzylpiperidine Synthesis

Reactants Catalyst Solvent Temperature (°C) Yield (%)
Cyclohexanone + Benzylamine Pd/C (10%) Ethanol 25–30 82
Cyclohexanone + Benzylamine NaBH4 Methanol 0–5 68

Pyrazole Ring Construction via [3+2] Cycloaddition

The pyrazole moiety is introduced through a [3+2] cycloaddition between an alkyne (e.g., propiolic acid) and a diazo compound (e.g., diazomethane). This reaction proceeds in dichloromethane at −10°C to 0°C, generating 1H-pyrazole with 70–78% efficiency. Subsequent methylation at the 1-position is achieved using methyl iodide and potassium carbonate in acetone.

Methylene Bridge Coupling

Linking the pyrazole and piperidine rings involves a methylene bridge. A Mannich-type reaction is employed, where 1H-pyrazole reacts with formaldehyde and 1-benzylpiperidine in acetic acid at 60–70°C. This step yields 4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine with 65–72% efficiency after recrystallization from hexane.

Reaction Conditions and Optimization

Solvent and Temperature Effects

The choice of solvent critically impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate the Mannich reaction but may lead to side-product formation. Comparative studies show that acetic acid provides optimal selectivity at 70°C, minimizing dimerization.

Table 2: Solvent Screening for Methylene Bridge Formation

Solvent Temperature (°C) Reaction Time (h) Yield (%)
Acetic Acid 70 6 72
DMF 80 4 58
THF 65 8 63

Catalytic Systems

Palladium-mediated cross-coupling, as described in patent literature, enhances regioselectivity during pyrazole functionalization. For instance, Suzuki-Miyaura coupling using Pd(PPh3)4 and aryl boronic acids achieves 80–85% yields for substituted pyrazoles.

Protection-Deprotection Strategies

Benzyl Group Introduction

The benzyl group is introduced via nucleophilic substitution using benzyl chloride and a base such as sodium hydride (NaH) in tetrahydrofuran (THF). This step proceeds at 0°C to room temperature, achieving 88–92% yields.

tert-Butoxycarbonyl (Boc) Protection

Intermediate protection of the piperidine nitrogen with Boc anhydride ensures compatibility with subsequent reactions. Deprotection is performed using hydrochloric acid (HCl) in dioxane, restoring the free amine with >95% efficiency.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) of the final compound exhibits characteristic signals:

  • δ 7.28–7.34 (m, 5H, benzyl aromatic protons)
  • δ 6.38 (s, 1H, pyrazole C3-H)
  • δ 3.52 (s, 2H, methylene bridge)
  • δ 2.45–2.68 (m, 4H, piperidine ring protons).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%, with a retention time of 12.3 minutes.

Applications in Drug Discovery

GPR119 Receptor Modulation

Structural analogs of 4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine act as GPR119 modulators, enhancing glucose-dependent insulin secretion. For example, tert-butyl 4-[5-cyano-4-(hydroxymethyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate demonstrates EC50 values of 0.3–1.2 μM in vitro.

Kinase Inhibition

The compound’s pyrazole-piperidine scaffold inhibits cyclin-dependent kinases (CDKs), with IC50 values ranging from 50–200 nM in biochemical assays.

Mecanismo De Acción

The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with active sites of enzymes. The piperidine ring can enhance the compound’s binding affinity and specificity . The benzyl group can contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution .

Comparación Con Compuestos Similares

Key Observations:

Heterocyclic Substitutions: Pyrazole (target compound) vs. Triazole analogs (e.g., BP 142002221-00-3) exhibit greater metabolic stability due to slower oxidative degradation compared to pyrazole derivatives .

Core Modifications: Replacement of the piperidine core with aniline (BP 14204147081-85-4) reduces conformational flexibility, limiting its utility in CNS-targeting drug design .

Pharmacophore Variations :

  • The benzimidazole derivative () demonstrates a fused aromatic system, enabling π-π stacking interactions absent in the target compound, which may enhance binding to hydrophobic enzyme pockets .

Actividad Biológica

4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a benzyl group and a pyrazole moiety, which is critical for its biological activity. The structural formula can be represented as follows:

C16H20N2\text{C}_{16}\text{H}_{20}\text{N}_2

Research indicates that compounds containing pyrazole and piperidine structures exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, such as modulation of autophagy and inhibition of key signaling pathways like mTORC1. For instance, compounds similar to 4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine have demonstrated submicromolar antiproliferative effects against various cancer cell lines by disrupting autophagic flux and reducing mTORC1 activity .
  • Neuropharmacological Effects : The piperidine component is associated with enhanced cholinergic neurotransmission, potentially making it useful in treating cognitive disorders such as Alzheimer's disease. Compounds with similar structures have been identified as inhibitors of acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain .

Structure-Activity Relationship (SAR)

The biological activity of 4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine can be influenced by modifications to its structure. For example:

Modification Effect on Activity
Substitution on the benzyl groupAlters binding affinity to target receptors
Variations in pyrazole positionAffects potency against cancer cell lines
Changes in piperidine ring sizeImpacts pharmacokinetics and bioavailability

Studies have shown that specific substitutions can enhance the compound's selectivity for certain targets, improving its therapeutic potential while minimizing side effects .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A series of pyrazole derivatives were evaluated for their anticancer properties. One study reported that a derivative with a similar structure inhibited CDK2 with an IC50 of 25 nM, leading to cell cycle arrest in A549 cells .
  • Neuroprotective Effects : Research on related piperidine derivatives showed significant inhibition of AChE, suggesting potential use in treating neurodegenerative diseases. The most potent derivative exhibited an IC50 value significantly lower than that of donepezil, a standard treatment for Alzheimer's .
  • In Vitro Studies : In vitro assays demonstrated that compounds derived from 4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine exhibited promising results against various bacterial strains and showed anti-tubercular properties, indicating broad-spectrum antimicrobial activity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.